4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride
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Overview
Description
4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride as a reagent.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the fluorobenzoyl chloride with a suitable thioamide under acidic conditions.
Pyrrolidine Addition: The final step includes the addition of the pyrrolidinyl group to the thiazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride stands out due to its unique combination of a fluorobenzoyl group, a pyrrolidinyl group, and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14ClFN2OS |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(4-fluorophenyl)-(2-pyrrolidin-2-yl-1,3-thiazol-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H13FN2OS.ClH/c15-10-5-3-9(4-6-10)13(18)12-8-19-14(17-12)11-2-1-7-16-11;/h3-6,8,11,16H,1-2,7H2;1H |
InChI Key |
DWQBTRYZGWWLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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